molecular formula C34H51P B12888583 Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine

Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12888583
M. Wt: 490.7 g/mol
InChI Key: FDHDQYTWMNCQJO-UHFFFAOYSA-N
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Description

Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its bulky structure and high steric hindrance. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions. Its unique structure provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and anhydrous solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is primarily involved in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Suzuki-Miyaura Coupling
  • Stille Coupling
  • Sonogashira Coupling
  • Negishi Coupling
  • Heck Coupling
  • Hiyama Coupling

Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or dimethylformamide. The reactions are typically conducted under an inert atmosphere at elevated temperatures.

Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic cycles. It coordinates with metal centers, stabilizing the active species and facilitating the formation and cleavage of chemical bonds. The bulky structure of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine offers higher steric hindrance, which can lead to improved selectivity in catalytic reactions. Its unique structure also provides enhanced thermal stability, making it suitable for high-temperature applications.

Properties

Molecular Formula

C34H51P

Molecular Weight

490.7 g/mol

IUPAC Name

dicyclohexyl-[2-[3-methyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C34H51P/c1-23(2)30-22-31(24(3)4)34(33(25(5)6)26(30)7)29-20-14-15-21-32(29)35(27-16-10-8-11-17-27)28-18-12-9-13-19-28/h14-15,20-25,27-28H,8-13,16-19H2,1-7H3

InChI Key

FDHDQYTWMNCQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(C)C)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C

Origin of Product

United States

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